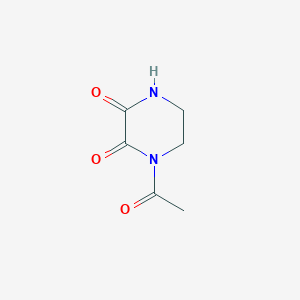
1-Acetylpiperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetylpiperazine-2,3-dione, also known as N-Acetylpiperazine-2,3-dione (APD), is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. APD is a cyclic urea derivative that has been found to possess anticonvulsant, analgesic, and anxiolytic properties.
作用机制
The exact mechanism of action of APD is not fully understood. However, it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. APD is thought to enhance the activity of GABA by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability, which is thought to underlie its anticonvulsant, analgesic, and anxiolytic effects.
生化和生理效应
Studies have shown that APD can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and serotonin. This suggests that APD may have a broad range of effects on neuronal activity and behavior. APD has also been shown to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One of the major advantages of APD is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of APD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of APD is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on APD. One area of interest is the development of more efficient synthesis methods that can increase the yield of APD and improve its solubility. Another area of interest is the investigation of the potential therapeutic applications of APD in the treatment of neurological disorders such as epilepsy, anxiety, and pain. Additionally, further research is needed to better understand the mechanism of action of APD and its effects on neuronal activity and behavior.
合成方法
APD can be synthesized by reacting piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization. The yield of APD obtained from this method is typically around 70%.
科学研究应用
APD has been extensively studied for its potential therapeutic properties. It has been found to possess anticonvulsant activity, which makes it a promising candidate for the treatment of epilepsy. APD has also been shown to have analgesic and anxiolytic properties, which could make it useful in the treatment of pain and anxiety disorders.
属性
CAS 编号 |
132269-98-8 |
|---|---|
产品名称 |
1-Acetylpiperazine-2,3-dione |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
1-acetylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |
InChI 键 |
OCPZVUYZNSCXFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(=O)C1=O |
规范 SMILES |
CC(=O)N1CCNC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



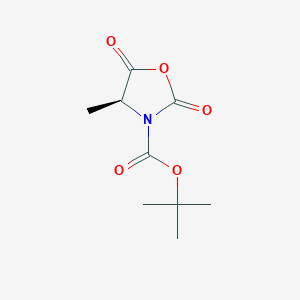
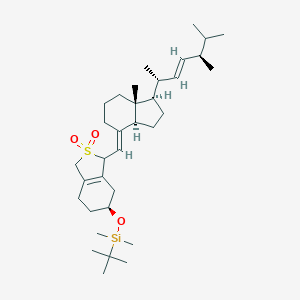
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)
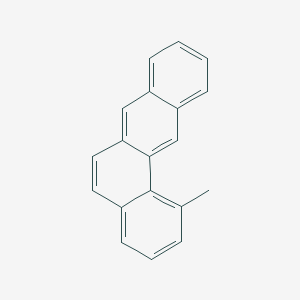
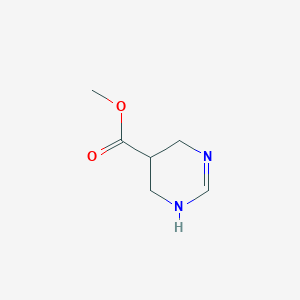
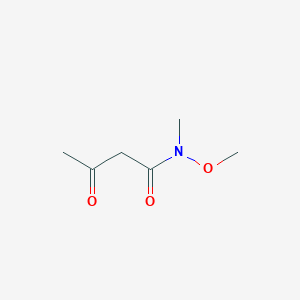
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
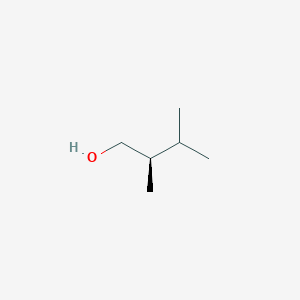
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)